![molecular formula C19H17ClN2O2 B5831919 3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-methylbenzamide](/img/structure/B5831919.png)
3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-methylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse pharmacological activities, including antimalarial, antimicrobial, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-methylbenzamide typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-3-formyl-6-methylquinoline.
Formation of Intermediate: The intermediate 2-chloro-3-(chloromethyl)-6-methylquinoline is then synthesized by reacting 2-chloro-3-(hydroxymethyl)-6-methylquinoline with thionyl chloride (SOCl2) in dry benzene under reflux conditions.
Final Compound Synthesis: The final step involves the nucleophilic substitution of 2-chloro-3-(chloromethyl)-6-methylquinoline with N-methylbenzamide in the presence of triethylamine (TEA) as a base in absolute ethanol.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of dyes, catalysts, and materials.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-methylbenzamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-3-(chloromethyl)-6-methylquinoline: An intermediate in the synthesis of the target compound.
N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline: A related quinoline derivative with similar pharmacological properties.
Uniqueness
3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline ring with a benzamide moiety enhances its potential as a versatile compound in various scientific applications .
Eigenschaften
IUPAC Name |
3-chloro-N-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-12-6-7-17-14(8-12)9-15(18(23)21-17)11-22(2)19(24)13-4-3-5-16(20)10-13/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPZIQGDYKHRSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
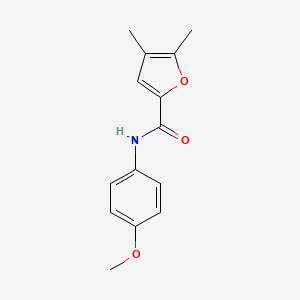
![2-methyl-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5831848.png)
![3,4-DICHLORO-N'~1~-[(E)-1-(1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B5831852.png)
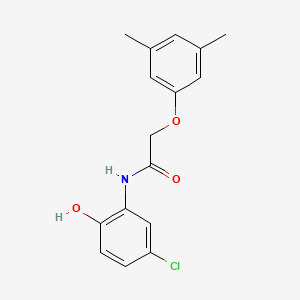
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B5831859.png)
![4-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5831879.png)
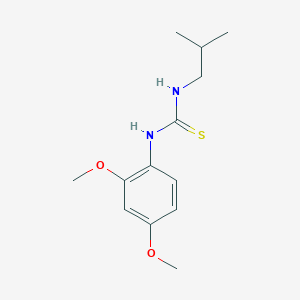
![1-METHANESULFONYL-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5831889.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5831904.png)
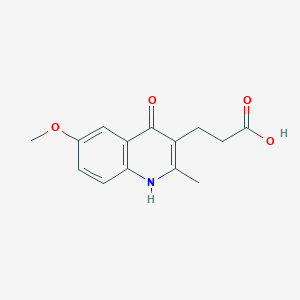
![N-[(E)-(2-chlorophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide](/img/structure/B5831922.png)
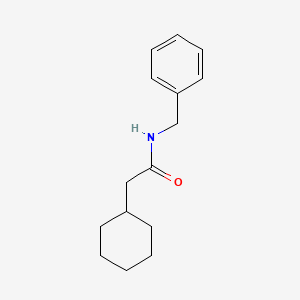
![{5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methanol](/img/structure/B5831940.png)
![N-[(3-bromo-4-methoxyphenyl)methyl]-3,5-dimethylaniline](/img/structure/B5831947.png)
